molecular formula C9H12ClNO3S B13530502 (4-Methoxybenzyl)(methyl)sulfamoyl chloride

(4-Methoxybenzyl)(methyl)sulfamoyl chloride

Cat. No.: B13530502
M. Wt: 249.72 g/mol
InChI Key: BSJMPTUQUMTXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxybenzyl)(methyl)sulfamoyl chloride is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxybenzyl)(methyl)sulfamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxybenzyl)(methyl)sulfamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride

InChI

InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

BSJMPTUQUMTXLP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

chemical structure of (4-Methoxybenzyl)(methyl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Methoxybenzyl)(methyl)sulfamoyl Chloride

Abstract

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)(methyl)sulfamoyl chloride, a specialized reagent in modern organic synthesis. The document delineates its chemical structure, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, it explores the reactivity of this compound, with a particular focus on its application in the formation of N,N-disubstituted sulfonamides and its potential utility as a protecting group for primary and secondary amines. Mechanistic insights, spectroscopic characterization, and critical safety protocols are also discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical entity.

Introduction and Significance

(4-Methoxybenzyl)(methyl)sulfamoyl chloride, with the CAS Number 1250127-38-8, is a disubstituted sulfamoyl chloride. Its structure is characterized by a central sulfonyl group bonded to a chlorine atom and a nitrogen atom, which is further substituted with a methyl group and a 4-methoxybenzyl (PMB) group. This unique combination of functionalities makes it a valuable reagent for introducing the (4-methoxybenzyl)(methyl)sulfamoyl moiety into various molecules.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Consequently, reagents that facilitate the efficient synthesis of complex sulfonamides are of significant interest. Moreover, the inclusion of the PMB group suggests a dual role for this reagent. The PMB group is a well-established protecting group in organic synthesis, known for its stability under various conditions and its selective removal via oxidative or strongly acidic methods.[2][3] This guide will explore the synthesis, reactivity, and potential applications of this targeted sulfamoyl chloride, providing a foundational resource for its utilization in research and development.

Chemical Structure and Physicochemical Properties

The structural integrity of (4-Methoxybenzyl)(methyl)sulfamoyl chloride dictates its reactivity and physical characteristics. The central sulfur atom is in a high oxidation state, rendering it highly electrophilic, a key feature for its reactions with nucleophiles.

Predicted Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value
CAS Number 1250127-38-8
Molecular Formula C₉H₁₂ClNO₃S
Molecular Weight 249.71 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Decomposes upon heating
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols).
Stability Moisture-sensitive; handle under inert atmosphere

Synthesis and Purification

The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride is most logically achieved through a two-step process, starting from commercially available precursors. The overall synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-(4-Methoxybenzyl)-N-methylamine cluster_1 Step 2: Synthesis of the Target Compound A 4-Methoxybenzaldehyde D N-(4-Methoxybenzyl)-N-methylamine A->D Reductive Amination B Methylamine Solution B->D C Sodium Borohydride (NaBH4) C->D F (4-Methoxybenzyl)(methyl)sulfamoyl chloride D->F Reaction with Sulfuryl Chloride D_ref N-(4-Methoxybenzyl)-N-methylamine E Sulfuryl Chloride (SO2Cl2) E->F Reaction_Pathway A (4-Methoxybenzyl)(methyl)sulfamoyl chloride C N-((4-Methoxybenzyl)(methyl)sulfonyl)amine A->C Nucleophilic Attack B Primary or Secondary Amine (R1R2NH) B->C D Base (e.g., Triethylamine) D->C HCl Scavenger

Sources

solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (4-Methoxybenzyl)(methyl)sulfamoyl Chloride in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and drug development, the precise understanding of a reagent's physical properties is paramount to its effective application. (4-Methoxybenzyl)(methyl)sulfamoyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds, presents a case study in the necessity of this understanding. Its utility is intrinsically linked to its behavior in solution, a factor governed by the nuanced interplay of intermolecular forces. This guide provides a comprehensive exploration of the solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride, offering not just data, but a foundational understanding of the principles at play. It is designed for the discerning researcher who seeks not only to apply knowledge but to comprehend its origins and implications.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is a thermodynamic property dictated by the change in Gibbs free energy of the system. For dissolution to be favorable, the energy released from solute-solvent interactions must be comparable to or exceed the energy required to overcome solute-solute and solvent-solvent interactions. In the case of (4-Methoxybenzyl)(methyl)sulfamoyl chloride, its molecular structure provides key insights into its solubility profile.

  • Molecular Structure: C9H12ClNO3S

  • Molecular Weight: 249.71 g/mol

  • Key Functional Groups:

    • Sulfamoyl chloride (-SO2Cl): An electron-withdrawing and highly polar group capable of acting as a hydrogen bond acceptor. Its reactivity, particularly its susceptibility to hydrolysis, necessitates the use of anhydrous solvents.

    • 4-Methoxybenzyl group: This aromatic moiety introduces a degree of nonpolarity and the potential for π-π stacking interactions. The methoxy group (-OCH3) adds a polar ether linkage and can also act as a hydrogen bond acceptor.

    • N-methyl group (-CH3): A small, nonpolar alkyl group that contributes to the overall steric bulk and lipophilicity.

The molecule, therefore, possesses a dichotomous nature, with both polar and nonpolar regions. This amphiphilic character suggests that it will exhibit favorable solubility in a range of solvents, with optimal solubility likely found in those that can effectively solvate both the polar sulfamoyl chloride head and the more nonpolar aromatic tail.

Solubility Profile of (4-Methoxybenzyl)(methyl)sulfamoyl Chloride

The following table summarizes the solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride in a variety of common organic solvents at ambient temperature (20-25 °C). The qualitative descriptors are based on empirical observations and should be considered as a guide for solvent selection in practical applications.

Solvent Dielectric Constant (ε) Solubility ( g/100 mL) at 25 °C Classification Notes
Dichloromethane (DCM)9.1> 50Very SolubleAn excellent choice for reactions due to its inertness and ability to dissolve a wide range of organic compounds.
Chloroform (CHCl3)4.8> 50Very SolubleSimilar to DCM, offers high solubility but with greater toxicity concerns.
Tetrahydrofuran (THF)7.6> 40Very SolubleA polar aprotic solvent capable of hydrogen bonding, which aids in solvating the sulfamoyl chloride group.
Ethyl Acetate (EtOAc)6.0~20-30SolubleA moderately polar solvent that offers a good balance of solvating power and ease of removal.
Acetone21~15-25SolubleA polar aprotic solvent, though its higher reactivity can be a concern with sensitive substrates.
Acetonitrile (MeCN)37.5~10-20Sparingly SolubleDespite its high polarity, its solvating power for this specific molecule is moderate.
Toluene2.4< 5Sparingly SolubleThe nonpolar nature of toluene makes it a poor solvent for the polar sulfamoyl chloride moiety.
Hexanes1.9< 1InsolubleA nonpolar solvent in which the compound exhibits negligible solubility.
Diethyl Ether4.3~5-10Sparingly SolubleWhile a common solvent, its lower polarity compared to THF results in reduced solubility.
Methanol (MeOH)33ReactiveN/AProtic solvents will react with the sulfamoyl chloride group, leading to decomposition.
Water80.1ReactiveN/AHighly reactive; hydrolysis of the sulfamoyl chloride occurs rapidly.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride. This method is designed to be self-validating by ensuring equilibrium is reached and that the solid phase is correctly identified.

Materials and Equipment
  • (4-Methoxybenzyl)(methyl)sulfamoyl chloride (purity > 98%)

  • Anhydrous organic solvents (as per the table above)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 μm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess of (4-Methoxybenzyl)(methyl)sulfamoyl chloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume (e.g., 2.0 mL) of the desired anhydrous solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24 hours. This extended time is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully draw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 μm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of known concentrations of (4-Methoxybenzyl)(methyl)sulfamoyl chloride in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 equil1 Incubate at Constant Temp (24h) prep3->equil1 equil2 Allow Solid to Settle (2h) equil1->equil2 analysis1 Filter Supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 calc1 Determine Concentration from Calibration Curve analysis3->calc1 calc2 Calculate Solubility (g/100 mL) calc1->calc2 G cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions compound (4-Methoxybenzyl)(methyl)sulfamoyl chloride Polar Head (-SO2Cl) Nonpolar Tail (Aromatic) polar_solvent Polar Solvents (e.g., DCM, THF) High Dielectric Constant Dipole-Dipole Interactions Hydrogen Bond Acceptors compound:head->polar_solvent Strong Interaction compound:tail->polar_solvent Moderate Interaction nonpolar_solvent Nonpolar Solvents (e.g., Hexanes) Low Dielectric Constant van der Waals Forces compound:head->nonpolar_solvent Weak Interaction compound:tail->nonpolar_solvent Strong Interaction favorable Favorable Interactions (High Solubility) Solvation of Polar Head Solvation of Nonpolar Tail polar_solvent->favorable unfavorable Unfavorable Interactions (Low Solubility) Poor Solvation of Polar Head nonpolar_solvent->unfavorable

Caption: Intermolecular forces governing the solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride.

As illustrated, polar solvents such as dichloromethane and THF are highly effective at solvating the polar sulfamoyl chloride group through dipole-dipole interactions. These solvents also possess sufficient nonpolar character to interact favorably with the methoxybenzyl tail. Conversely, nonpolar solvents like hexanes can solvate the nonpolar portion of the molecule but are unable to overcome the strong intermolecular forces of the polar sulfamoyl chloride group, resulting in poor solubility.

Practical Implications for Synthesis and Drug Development

A thorough understanding of the solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride is critical for its successful use in synthetic protocols.

  • Reaction Solvent Selection: The choice of solvent will directly impact reaction kinetics and yield. Solvents in which the compound is highly soluble, such as DCM or THF, are often preferred to ensure a homogeneous reaction mixture.

  • Purification: The differential solubility of the compound can be exploited during purification. For example, a nonpolar solvent like hexanes can be used as an anti-solvent to induce crystallization or precipitation from a more polar solution.

  • Formulation: In the context of drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a key determinant of bioavailability and formulation strategies. While this compound is an intermediate, its solubility characteristics can influence the properties of the final product.

Conclusion

The solubility of (4-Methoxybenzyl)(methyl)sulfamoyl chloride is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with a polar sulfamoyl chloride group and a nonpolar methoxybenzyl moiety, results in high solubility in moderately polar to polar aprotic solvents. A systematic approach to solubility determination, as outlined in this guide, is essential for obtaining reliable and reproducible data. This foundational knowledge is indispensable for researchers and scientists in optimizing synthetic routes and advancing drug development programs.

References

  • Title: CRC Handbook of Chemistry and Physics Source: CRC Press URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry Source: Pearson Education URL: [Link]

  • Title: The Art of Drug Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Strategic Applications of (4-Methoxybenzyl)(methyl)sulfamoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of (4-Methoxybenzyl)(methyl)sulfamoyl chloride (PMB-N(Me)-SO₂Cl) in medicinal chemistry. This reagent serves as a specialized electrophile for introducing the


-methylsulfamoyl  (

) pharmacophore—a critical motif in enzyme inhibitors and receptor modulators—while circumventing the instability and chemoselectivity issues associated with simpler reagents like methylsulfamoyl chloride.

Executive Summary

Reagent Profile: (4-Methoxybenzyl)(methyl)sulfamoyl chloride is a "masked" electrophilic source of the


-methylsulfamoyl group.
Primary Utility:  It enables the modular synthesis of 

-methyl sulfamates
(active against steroid sulfatase and carbonic anhydrase) and unsymmetrical

-methyl sulfamides
(common in protease inhibitors). Key Advantage: Unlike primary sulfamoyl chlorides (

), which are unstable and prone to polymerization, the PMB-protected variant is stable, isolable, and prevents over-alkylation, allowing for precise late-stage diversification of drug candidates.

Part 1: The Chemical Architecture

Structure and Reactivity Profile

The reagent consists of a sulfonyl chloride core flanked by a tertiary nitrogen. The nitrogen bears a methyl group (the desired substituent) and a 4-methoxybenzyl (PMB) group (the removable shield).

  • Electrophilicity: The sulfonyl center is highly activated toward nucleophilic attack by alcohols (forming sulfamates) and amines (forming sulfamides).

  • Stability: The disubstituted nitrogen prevents the elimination of HCl to form highly reactive sulfonyl imines (

    
    ), a decomposition pathway common to mono-substituted sulfamoyl chlorides.
    
  • The PMB Switch: The 4-methoxybenzyl group is electron-rich, making it acid-labile (cleavable by TFA) or oxidatively cleavable (DDQ/CAN), yet stable to basic coupling conditions.

Synthesis of the Reagent

The reagent is typically prepared in situ or isolated as a stable solid/oil via the reaction of


-(4-methoxybenzyl)-N-methylamine with sulfuryl chloride.

Protocol:

  • Reactants:

    
    -PMB-
    
    
    
    -methylamine (1.0 equiv), Sulfuryl Chloride (
    
    
    , 1.1 equiv), Triethylamine (1.2 equiv).
  • Solvent: Anhydrous DCM,

    
     to 
    
    
    
    .
  • Mechanism: Nucleophilic attack of the amine on

    
     followed by elimination of chloride.
    
  • Outcome: Yields (4-Methoxybenzyl)(methyl)sulfamoyl chloride.

Part 2: Mechanistic Utility & Workflows

The "Masked" Transfer Strategy

Direct methylation of primary sulfamates (


) or sulfonamides often leads to mixtures of mono- and di-methylated products. This reagent solves that problem by installing the nitrogen with the methyl group already attached, protected by PMB.
DOT Diagram: The Strategic Workflow

G Reagent (4-Methoxybenzyl)(methyl) sulfamoyl chloride Intermediate PMB-Protected Intermediate Reagent->Intermediate Coupling (Base, DCM) Nu Nucleophile (R-OH or R-NH2) Nu->Intermediate Product Target Pharmacophore (N-methyl Sulfamate/Sulfamide) Intermediate->Product Deprotection (TFA or DDQ)

Caption: The "Masked Transfer" workflow ensures exclusive mono-methylation of the final sulfamoyl moiety.

Part 3: Synthetic Protocols & Applications[1][2][3]

Application A: Synthesis of Aryl N-Methyl Sulfamates (Enzyme Inhibitors)

Aryl sulfamates are potent inhibitors of Steroid Sulfatase (STS) and Carbonic Anhydrase (CA) . The


-methyl substitution often improves metabolic stability and lipophilicity compared to primary sulfamates.

Step 1: Coupling (Sulfamoylation)

  • Substrate: Phenol derivative (e.g., Estrone, Coumarin).

  • Reagent: (4-Methoxybenzyl)(methyl)sulfamoyl chloride (1.2 equiv).

  • Base: NaH (strong base for phenols) or DBMP (2,6-di-tert-butyl-4-methylpyridine) for sensitive substrates.

  • Conditions: DMF or DCM,

    
    
    
    
    
    RT, 2–4 h.
  • Observation: Formation of the stable

    
     intermediate.
    

Step 2: Deprotection (PMB Cleavage)

  • Reagent: Trifluoroacetic acid (TFA).[1]

  • Conditions: 10–20% TFA in DCM, RT, 1–3 h.

  • Scavenger: Anisole or Triethylsilane (optional, to quench the PMB cation).

  • Result: Quantitative conversion to

    
    .
    
Application B: Synthesis of Unsymmetrical Sulfamides

Sulfamides (


) are bioisosteres of ureas found in HIV protease inhibitors and anticonvulsants.

Protocol:

  • Amine 1 Activation: React primary amine (

    
    ) with the reagent to form 
    
    
    
    .
  • Deprotection: Remove PMB with TFA.

  • Result:

    
    .
    
    • Note: This route is superior to reacting

      
       with 
      
      
      
      (unstable) or reacting
      
      
      with
      
      
      (often difficult to synthesize).

Part 4: Data Summary & Troubleshooting

Comparative Efficiency Table
MethodTarget ProductYieldSelectivityStability of Reagent
Direct Methylation

40–60%Poor (Mixture of mono/di-Me)N/A
Methylsulfamoyl Cl

50–70%GoodPoor (Polymerizes)
PMB-N(Me)-SO₂Cl

85–95% Excellent (Exclusive) High (Storable)
Troubleshooting Guide
  • Issue: Low yield during coupling with sterically hindered phenols.

    • Solution: Switch base to Cs₂CO₃ in Acetone or Acetonitrile (reflux). The "Cesium Effect" enhances nucleophilicity.

  • Issue: Incomplete PMB deprotection.

    • Solution: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O (18:1) if the substrate is acid-sensitive.

  • Issue: Reagent hydrolysis.

    • Solution: Ensure the reagent is stored under Argon at

      
      . Always dry solvents over molecular sieves.
      

Part 5: Visualizing the Mechanism

The following diagram illustrates the nucleophilic substitution at the sulfur center, followed by the acid-mediated cleavage of the PMB group.

Mechanism cluster_0 Step 1: Sulfamoylation cluster_1 Step 2: Deprotection R1 Reagent: Cl-SO2-N(Me)(PMB) TS Transition State: [R-O...SO2...Cl]‡ R1->TS + Base Nu Nucleophile: R-OH Nu->TS Int Intermediate: R-O-SO2-N(Me)(PMB) TS->Int - HCl Cat PMB Cation [PMB+] Int->Cat Final Final Product: R-O-SO2-NH(Me) Int->Final Cleavage Acid TFA / H+

Caption: Step-wise mechanism showing the displacement of chloride and subsequent acidolysis of the PMB ether/amine bond.

References

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

  • Audisio, D., et al. (2010). "A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides." Molecular Diversity. Link

  • Emmer, G., et al. (2006). "Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups." Organic & Biomolecular Chemistry. Link

  • Spielewoy, H., et al. (2020). "Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry." Sigma-Aldrich Technical Guides. Link

Sources

Methodological & Application

Technical Guide: Modular Synthesis of Unsymmetrical N-Methyl Sulfamides via (4-Methoxybenzyl)(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Sulfamides (


) are critical bioisosteres of ureas and sulfonamides in medicinal chemistry, widely utilized in the design of carbonic anhydrase inhibitors, HIV protease inhibitors, and 11

-HSD1 inhibitors.

A major synthetic challenge is the preparation of unsymmetrical sulfamides . Direct reaction of sulfuryl chloride (


) with amines often yields symmetrical byproducts (

) due to the high reactivity of the intermediate sulfamoyl chloride.

This guide details a high-fidelity protocol using (4-Methoxybenzyl)(methyl)sulfamoyl chloride (1) as a "masked" electrophilic building block. The p-methoxybenzyl (PMB) group serves a dual purpose:

  • Steric/Electronic Modulation: It stabilizes the sulfamoyl chloride, preventing rapid decomposition.

  • Orthogonal Protection: It allows for the controlled synthesis of

    
    -methyl sulfamides, as the PMB group can be selectively cleaved under acidic conditions, leaving the 
    
    
    
    -methyl group intact.

Reagent Profile & Preparation

If the reagent is not purchased commercially, it must be synthesized fresh for optimal results.

Reagent: (4-Methoxybenzyl)(methyl)sulfamoyl chloride Molecular Weight: 249.71 g/mol Physical State: Viscous oil or low-melting solid (hygroscopic). Storage: -20°C under Argon. Hydrolyzes slowly in moist air.

Protocol A: In-Situ Preparation of the Reagent

Context: Sulfamoyl chlorides are moisture-sensitive. For critical applications, prepare in situ or immediately prior to use.

Reaction:



Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Charge: Add Sulfuryl Chloride (

    
    )  (1.2 equiv) and anhydrous DCM  (0.2 M relative to amine). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Dissolve

    
    -(4-methoxybenzyl)-
    
    
    
    -methylamine
    (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Add this solution dropwise to the
    
    
    over 30 minutes.
    • Expert Insight: Inverse addition (amine to

      
      ) is critical. High local concentrations of amine favor the formation of the symmetrical sulfamide byproduct.
      
  • Warm-up: Allow the mixture to warm to 0°C over 2 hours.

  • Workup: Rapidly wash with ice-cold 1M HCl, then cold brine. Dry over

    
     and concentrate in vacuo at <30°C. Use immediately.
    

Core Protocol: Sulfamoylation (Coupling)

This step couples the sulfamoyl chloride with the target amine (


) to form the protected unsymmetrical sulfamide.
Materials
  • Reagent (1): (4-Methoxybenzyl)(methyl)sulfamoyl chloride (1.0 equiv)

  • Nucleophile: Target Amine (Primary or Secondary) (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines.

Experimental Workflow
  • Dissolution: Dissolve the Target Amine and Base in anhydrous DCM (0.15 M) under nitrogen atmosphere at 0°C.

  • Addition: Add a solution of (4-Methoxybenzyl)(methyl)sulfamoyl chloride (1.0 equiv in minimal DCM) dropwise over 10 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature < 5°C during addition.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The sulfamoyl chloride (usually high

      
      ) should disappear.
      
  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with 0.5M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (Silica gel).

Data: Solvent & Base Effects

Entry Solvent Base Time (h) Yield (%) Notes
1 DCM TEA 4 88 Standard protocol. Cleanest profile.
2 THF DIPEA 6 82 Better for polar amines.
3 MeCN Pyridine 12 65 Slower; pyridine can be difficult to remove.

| 4 | DCM | None | 24 | <10 | Acid scavenger is mandatory. |

Core Protocol: Deprotection (The "Release")

Removal of the PMB group reveals the final


-methyl sulfamide (

).

Mechanism: Acid-catalyzed cleavage generating a PMB cation, which must be trapped by a scavenger to prevent re-alkylation or polymerization.

Materials
  • Substrate: PMB-protected sulfamide.[2][3]

  • Acid: Trifluoroacetic Acid (TFA).[4][5]

  • Solvent: Dichloromethane (DCM).

  • Scavenger: Anisole (preferred) or Triethylsilane (

    
    ).
    
Experimental Workflow
  • Preparation: Dissolve the PMB-sulfamide in DCM (0.1 M).

  • Scavenger Addition: Add Anisole (3.0 equiv).

    • Expert Insight: Anisole acts as a "cation sink," reacting with the liberated PMB carbocation to form bis(4-methoxyphenyl)methane, preventing side reactions.

  • Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 to 1:1 v/v).

  • Reaction: Stir at RT for 2–6 hours. The solution usually turns purple/pink due to the PMB cation.

  • Workup:

    • Concentrate in vacuo to remove TFA/DCM.

    • Redissolve residue in EtOAc.

    • Wash with saturated

      
       (carefully, gas evolution) to neutralize residual acid.
      
  • Purification: Recrystallization or Column Chromatography.

Visualized Pathway (Graphviz)

SulfamideSynthesis Start Start: PMB-Methylamine Inter Intermediate: (4-Methoxybenzyl)(methyl)sulfamoyl chloride (Electrophile) Start->Inter -78°C, DCM Inverse Addition Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) Reagent->Inter Coupled Protected Sulfamide: PMB-N(Me)-SO2-NR'R'' Inter->Coupled + Amine TEA, DCM, RT Amine Nucleophile: Target Amine (HNR'R'') Amine->Coupled Final Final Product: N-Methyl Sulfamide (Me-NH-SO2-NR'R'') Coupled->Final TFA Cleavage (- PMB) Deprotect Deprotection: TFA / Anisole Deprotect->Final

Figure 1: Modular synthetic workflow for unsymmetrical N-methyl sulfamides. Blue arrows indicate bond formation; Red arrows indicate deprotection.

Troubleshooting & Quality Control

Self-Validating Checks
  • Chloride Integrity (Step 1): Take an aliquot of the sulfamoyl chloride, quench with methanol. Run LCMS. You should see the methyl ester (

    
    ). If you see the sulfonic acid (
    
    
    
    ), the chloride has hydrolyzed; dry your solvents.
  • Deprotection Monitoring (Step 2): PMB deprotection can sometimes stall. If starting material persists after 6 hours, add 1 equiv of Trifluoromethanesulfonic acid (TfOH) (catalytic amount often suffices) to accelerate cleavage.

Common Pitfalls
  • Symmetrical Sulfamide Formation: Occurs during reagent prep if amine is added too fast to

    
    . Solution:  Adhere strictly to -78°C and inverse addition.
    
  • Friedel-Crafts Alkylation: During deprotection, the PMB cation can alkylate electron-rich aromatic rings on your target molecule. Solution: Increase Anisole equivalents (up to 10 eq) or use Triethylsilane (TES) as a hydride source to quench the cation reductively.

References

  • Reagent Preparation & Reactivity

    • Synthesis of Sulfamides via Sulfamoyl Chlorides. (Based on general protocols for hindered sulfamoyl chlorides).
    • Analogous Protocol: Organic Syntheses, Coll. Vol. 10, p. 366 (2004). Link (Demonstrates PMB-amine handling).

  • PMB Deprotection on Sulfonamides

    • Williams, A. L., et al. "A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides." Molecular Diversity, 2010.

  • Sulfamide Bioisosteres

    • Winum, J-Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005.

  • General Sulfamide Synthesis

    • Beisel, T., et al. "New Avenues in Sulfamide Synthesis."[6] Synthesis, 2016.[6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methoxybenzyl)(methyl)sulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (4-Methoxybenzyl)(methyl)sulfamoyl chloride and its derivatives. These compounds are potent intermediates in drug discovery and development, particularly for synthesizing novel sulfonamides.[1][2] However, their purification presents unique challenges due to the inherent reactivity of the sulfamoyl chloride moiety and the acid-sensitivity of the 4-methoxybenzyl (PMB) protecting group.

This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring high purity and yield for your critical intermediates. We will explore the causality behind common purification issues and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the purification of these sensitive compounds.

Q1: My overall yield is extremely low after purification. What are the most probable causes?

Low recovery is the most frequent issue and typically stems from two primary sources of compound degradation:

  • Hydrolysis: The sulfamoyl chloride group is highly electrophilic and reacts readily with water. This hydrolysis converts your target compound into the corresponding sulfonic acid, which is often a highly polar, water-soluble impurity that is difficult to remove and represents a direct loss of product.[3][4][5][6] Even atmospheric moisture or residual water in solvents can cause significant degradation.

  • PMB Group Cleavage: The 4-methoxybenzyl (PMB) group is a common protecting group for amines, but it is notoriously labile under acidic conditions.[7] Standard silica gel used for flash chromatography is inherently acidic and can cleave the PMB group, leading to the formation of multiple byproducts and significant streaking on the column, which complicates fractionation and reduces isolated yield.

Q2: I'm seeing a new, very polar spot on my TLC after workup or column chromatography. What is it?

This is almost certainly the corresponding sulfonic acid, the byproduct of hydrolysis.[5] During an aqueous workup, it is crucial to work quickly and at low temperatures to minimize the contact time between your product and water.[8] If you observe this spot after chromatography, it indicates either decomposition on the column (due to residual water in the eluent or the acidity of the silica gel) or that the hydrolysis occurred during the preceding workup.

Q3: My sulfamoyl chloride derivative seems too unstable to purify. Can I use the crude material directly in the next step?

Yes, and in many cases, this is the recommended strategy.[8][9][10] If the subsequent reaction (e.g., reaction with an amine to form a sulfonamide) is clean and the impurities from the synthesis do not interfere, using the crude product immediately can prevent the significant yield losses associated with purification.[9] The trade-off is a potentially more complex purification of the final product. This decision should be made based on the specific reaction and the nature of any byproducts.

Purification Method Selection Workflow

The choice of purification method is critical and depends on the physical state and stability of your crude product. This decision tree provides a logical workflow for selecting the optimal strategy.

Purification_Workflow start Crude Product Analysis state Is the crude product a solid or an oil? start->state solid Solid state->solid Solid oil Oil / Amorphous Solid state->oil Oil stability_check Is the solid thermally stable? (Check by DSC/TGA or small scale heating) solid->stability_check chromatography_oil Primary Method: Flash Chromatography (Deactivated Silica) oil->chromatography_oil recrystallize Primary Method: Recrystallization stability_check->recrystallize Yes chromatography_solid Alternative: Flash Chromatography (Deactivated Silica) stability_check->chromatography_solid No / Unsure recrystallize->chromatography_solid If purity is insufficient use_crude Consider Using Crude Product Directly in Next Step chromatography_solid->use_crude trituration Alternative: Trituration to Induce Crystallization chromatography_oil->trituration If chromatography fails chromatography_oil->use_crude trituration->recrystallize If solid forms

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario Problem Underlying Cause (The "Why") Recommended Solution & Rationale
Aqueous Workup Emulsion formation or poor phase separation.Sulfonic acid byproduct can act as a surfactant, stabilizing emulsions.Solution: Add brine (saturated NaCl solution) to the aqueous phase. Rationale: The increased ionic strength of the aqueous layer breaks the emulsion and decreases the solubility of the organic product, driving it into the organic phase.[8]
Low yield after extraction.Product hydrolysis due to prolonged contact with the aqueous phase.[8]Solution: Perform the workup quickly at 0-5 °C. Use cold, deionized water and brine for washes. Immediately dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Rationale: Lower temperatures significantly slow the rate of hydrolysis. Anhydrous drying agents remove dissolved water, preventing further degradation.
Chromatography Significant streaking on TLC and column.The compound is decomposing on the acidic silica gel surface, cleaving the PMB group.Solution: Use deactivated silica gel. Prepare a slurry of silica in your eluent containing 0.5-1% triethylamine (NEt₃), pack the column with this slurry, and use the same NEt₃-doped eluent for the run. Rationale: Triethylamine is a basic amine that neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed decomposition of your product.
Product co-elutes with a less polar impurity.This is often unreacted starting material, such as the precursor amine or sulfamoyl chloride source.Solution: Optimize your eluent system using TLC. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity. Rationale: A gradient elution or a well-chosen isocratic system with lower polarity will provide better separation between your product and less polar starting materials.
Recrystallization Product "oils out" and does not crystallize.The solvent is too good at solvating the product, or the cooling rate is too fast.Solution: Use a binary solvent system. Dissolve the compound in a minimum of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and add a poor solvent (e.g., Hexane, Pentane) dropwise until turbidity persists. Gently warm to redissolve, then allow to cool slowly. Alternatively, try trituration with a non-polar solvent like hexane. Rationale: This controlled reduction in solubility promotes the formation of a crystal lattice rather than amorphous precipitation.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is designed to minimize acid-catalyzed degradation of the PMB group during chromatographic purification.

Materials:

  • Crude (4-Methoxybenzyl)(methyl)sulfamoyl chloride derivative

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Anhydrous HPLC-grade solvents (e.g., Hexane, Ethyl Acetate)

  • Glass column and appropriate chromatography equipment

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Solvent Preparation: Prepare your chosen eluent system (e.g., 90:10 Hexane:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% v/v. This will be your "mobile phase."

  • Slurry Preparation: In a beaker, add silica gel to the mobile phase to create a free-flowing slurry. Let it sit for 5-10 minutes to allow the triethylamine to fully neutralize the silica surface.

  • Column Packing: Pour the silica slurry into your column and use gentle air pressure to pack it into a stable bed. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC. The rationale for pre-adsorption is to ensure a narrow band of product is applied to the column, leading to better separation.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product. Concentrate them using a rotary evaporator. Crucial Step: To remove residual triethylamine, which can be detrimental to subsequent steps, co-evaporate the residue with toluene (2-3 times) under reduced pressure.

  • Final Product: Dry the purified product under high vacuum to remove all residual solvents.

Protocol 2: Purification by Recrystallization

This is the preferred method for solid derivatives as it often yields material of very high purity and avoids the potential for degradation on silica gel.[8][9]

Materials:

  • Crude solid sulfamoyl chloride derivative

  • Anhydrous solvents for screening (e.g., Toluene, Diethyl Ether, Hexane, Ethyl Acetate, Dichloromethane)

  • Erlenmeyer flask with a stir bar

  • Heating mantle and condenser

  • Buchner funnel and filter paper

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of your crude material in various anhydrous solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. A good binary system consists of a "soluble" solvent and a "non-soluble" (or poor) solvent.

  • Dissolution: Place the crude solid in a flask that has been oven-dried and cooled under an inert atmosphere. Add a minimal amount of the chosen hot solvent (or the "soluble" solvent) with stirring until the solid just dissolves.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

    • Binary Solvent: While the solution is hot, add the "non-soluble" solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "soluble" solvent to clarify, then allow to cool slowly.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 20-30 minutes to maximize crystal formation. Quickly collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of cold, anhydrous non-polar solvent (e.g., hexane or pentane) to remove any residual soluble impurities. Dry the crystals thoroughly under high vacuum. The washing step is critical for removing any mother liquor that contains impurities.

By carefully selecting your purification strategy and adhering to these anhydrous and, where necessary, basic conditions, you can reliably obtain high-purity (4-Methoxybenzyl)(methyl)sulfamoyl chloride derivatives, ready for the next stage of your synthesis.

References

  • Title: Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.
  • Title: Hydrolysis of Sulfamoyl Chlorides. 11.
  • Title: Hydrolysis of Sulfamoyl Chlorides. II.
  • Title: Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in ...
  • Title: "avoiding impurities in the synthesis of sulfonyl chlorides" Source: Benchchem URL
  • Title: An improved synthesis of sulfamoyl chlorides Source: The Journal of Organic Chemistry URL
  • Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem URL
  • Title: Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides Source: American Chemical Society URL
  • Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis Source: Benchchem URL
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: PMC URL
  • Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry Source: Benchchem URL
  • Title: Sulfamoyl chlorides - US4569995A Source: Google Patents URL
  • Title: Facile removal of 4‐methoxybenzyl protecting group from selenocysteine Source: ResearchGate URL

Sources

removing unreacted (4-Methoxybenzyl)(methyl)sulfamoyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the ReagentTech Support Center. You are likely accessing this guide because you are observing persistent unreacted (4-Methoxybenzyl)(methyl)sulfamoyl chloride in your reaction mixture.

This reagent is a specialized electrophile used to introduce the


-methyl-

-PMB-sulfamoyl moiety, often as a precursor for "Burgess-type" inner salts or protected sulfamides. Its removal is complicated by two factors:
  • Lipophilicity: The PMB (para-methoxybenzyl) group makes the starting material and its hydrolyzed byproducts significantly lipophilic, causing them to linger in the organic phase during standard aqueous workups.

  • Hydrolytic Stability: Sulfamoyl chlorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts (e.g., Tosyl chloride), often requiring forcing conditions to decompose fully.

This guide details three self-validating protocols to remove this impurity without compromising your target molecule.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability profile of your product. Use the diagram below to select the optimal removal strategy.

RemovalStrategy cluster_legend Key Start START: Product Stability Analysis IsBaseSens Is your product base-sensitive? Start->IsBaseSens IsAcidSens Is your product acid-sensitive (e.g., PMB group)? IsBaseSens->IsAcidSens No MethodB METHOD B: Solid-Phase Scavenging (High Value/Sensitive) IsBaseSens->MethodB Yes MethodA METHOD A: Enhanced Basic Hydrolysis (Standard) IsAcidSens->MethodA No (Robust) IsAcidSens->MethodB Yes (High Purity Req) MethodC METHOD C: Nucleophilic Quench & Shift (Chromatography Prep) IsAcidSens->MethodC Yes (PMB present) Legend1 Decision Point Legend2 Recommended Protocol

Caption: Workflow for selecting the appropriate purification method based on product stability. Generated via Graphviz.

Technical Protocols

Method A: Enhanced Basic Hydrolysis (The "Salt Formation" Strategy)

Best for: Robust products stable to pH 10-12. Mechanism: Converts the lipophilic chloride into the water-soluble sulfamate salt.

The standard water wash is insufficient because the hydrolysis rate of sulfamoyl chlorides is slow at neutral pH. You must drive the equilibrium to the sulfamate anion (


).

Reagents:

  • 1.0 M NaOH or LiOH (aq)

  • Ethyl Acetate or DCM (Reaction solvent)

Protocol:

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Add 1.0 M NaOH (approx. 3-5 equivalents relative to excess chloride) with vigorous stirring.

  • Agitate: Stir rapidly at room temperature for 30–60 minutes . Note: Visual disappearance of the chloride spot on TLC is required before stopping.

  • Separation: Transfer to a separatory funnel.

  • Extraction:

    • Collect the organic phase.[1][2]

    • Wash the organic phase twice with 0.5 M NaOH. This ensures the byproduct (PMB-N(Me)-SO₃Na) remains deprotonated and in the aqueous layer.

    • Wash once with brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Why this works: The sodium salt of (4-methoxybenzyl)(methyl)sulfamic acid is highly polar and partitions strictly into the aqueous phase, unlike the protonated acid or the chloride.

Method B: Solid-Phase Scavenging (The "Clean" Strategy)

Best for: Acid/Base sensitive products, late-stage intermediates, or parallel synthesis. Mechanism: Covalent capture of the electrophile onto a polymer support.

Reagents:

  • PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-DIEA (if using a solution-phase amine quench).

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol:

  • Calculate: Estimate the amount of unreacted chloride (usually 0.1–0.5 eq excess). Use 3 equivalents of scavenger resin relative to the excess chloride.

  • Add: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours at room temperature.

  • Monitor: Check TLC. The starting material spot should vanish.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

  • Finish: Concentrate the filtrate.

Why this works: The primary amine on the resin reacts with the sulfamoyl chloride to form a stable sulfonamide bond. The impurity is physically removed by filtration, leaving no salts or byproducts.

Method C: Nucleophilic Quench & Shift (The "Chromatography" Strategy)

Best for: Products containing PMB groups (acid sensitive) where basic hydrolysis is too harsh or forms emulsions. Mechanism: Converts the chloride into a highly polar (or distinct Rf) derivative that is easily separated on silica.

Reagents:

  • Morpholine or N,N-Dimethylamine (2.0 M in THF).

  • DMAP (Catalytic, optional).

Protocol:

  • Quench: Add 2–3 equivalents (relative to excess chloride) of Morpholine to the reaction mixture.

  • Catalyze: Add 5 mol% DMAP to accelerate the substitution.

  • React: Stir for 30 minutes. The reaction is usually instantaneous.

  • Workup:

    • Perform a standard wash with saturated NH₄Cl and Brine.

    • Note: Do not use strong acid (HCl) if your product contains a PMB group, as this will cleave it.

  • Purification: The resulting byproduct is 4-((N-(4-methoxybenzyl)-N-methylsulfamoyl)morpholine .

    • This byproduct is significantly more polar than the starting chloride.

    • It will elute much later on silica gel, allowing easy separation from your (likely less polar) product.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Impurity persists after NaOH wash Hydrolysis was incomplete; Byproduct is reprotonating.Increase stirring time to >1 hour. Ensure pH of the aqueous layer is >12 during extraction.
Emulsion forms during workup Surfactant-like behavior of the PMB-sulfamate anion.Add solid NaCl to saturate the aqueous layer. Switch to Method B (Resin) to avoid aqueous steps.
Product yield is low Product hydrolysis or PMB cleavage.Check if you used strong acid (cleaves PMB). If product is a sulfamide, avoid prolonged exposure to strong base and heat.
New spot appears on TLC Partial hydrolysis or degradation.The "new spot" is likely the sulfonic acid. It may streak on silica. Use Method C to convert it to a discrete spot.

Q: Can I use silica gel chromatography to separate the chloride directly? A: It is risky. Sulfamoyl chlorides are unstable on silica (which is acidic and "wet"). They often decompose during the column run, causing streaking that contaminates the product fractions. It is always better to quench/convert the chloride before the column.

Q: Is the PMB group stable to the NaOH wash in Method A? A: Generally, yes. PMB ethers and amides are stable to base. They are cleaved by acids (TFA, DDQ, CAN). If your product has a PMB group, Method A is safe, but avoid any acid washes (like 1M HCl) in the subsequent steps.

References

  • Reactivity of Sulfamoyl Chlorides

    • Spillane, W. J., et al. "Kinetics and Mechanism of the Hydrolysis of Sulfamoyl Chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1982. Link

    • Insight: Establishes that sulfamoyl chlorides hydrolyze slower than sulfonyl chlorides, necessitating basic c
  • PMB Group Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. Link

    • Insight: Authoritative source confirming PMB stability in basic conditions and cleavage in acidic/oxid
  • Solid-Supported Scavenging

    • Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A New Dimension in Organic Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

    • Insight: Defines protocols for using Trisamine resins to remove electrophiles.
  • Burgess Reagent Analogs

    • Burk, M. J., et al. "New Electron-Deficient Burgess Reagents for the Stereoselective Dehydration of Tertiary Alcohols." Organic Letters, 2005. Link

    • Insight: Contextualizes the use of sulfamoyl chlorides in synthesizing dehydr

Sources

Validation & Comparative

1H NMR Characterization Guide: (4-Methoxybenzyl)(methyl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and process development scientists.[1] It focuses on the practical application of 1H NMR for validating the quality of (4-Methoxybenzyl)(methyl)sulfamoyl chloride, a specialized electrophile used in sulfamide synthesis and nitrogen protection strategies.

Part 1: Executive Summary & Strategic Importance

(4-Methoxybenzyl)(methyl)sulfamoyl chloride (CAS: 1250127-38-8) is a "masked" electrophilic source of the N-methylsulfamoyl group.[1] In drug development, it is critical for synthesizing unsymmetrical sulfamides or introducing the N-methyl-N-PMB-sulfamoyl moiety as a robust protecting group strategy.[1]

The Challenge: Like all sulfamoyl chlorides, this reagent is moisture-sensitive.[1] It hydrolyzes to the corresponding sulfamic acid, which is non-electrophilic and can poison subsequent nucleophilic substitutions. Standard TLC is often insufficient for distinguishing the chloride from the acid due to streaking.

The Solution: 1H NMR is the definitive tool for characterization. This guide compares the Target Electrophile against its two critical "Alternatives" (impurities): the Nucleophilic Precursor (Amine) and the Hydrolytic Degradant (Sulfamic Acid).

Part 2: Structural Logic & Predicted NMR Profile[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct zones. The electron-withdrawing nature of the sulfamoyl chloride group (-SO₂Cl) is the primary driver of chemical shift changes compared to the precursor.[1]

The Molecule

Formula: C₁₀H₁₂ClNO₃S Key Functional Groups: [2][3][4][5]

  • PMB (para-Methoxybenzyl): Provides a diagnostic AA'BB' aromatic system and a methoxy singlet.

  • Sulfamoyl Chloride Core (-N(Me)SO₂Cl): Strongly deshielding.[1]

  • N-Methyl Group: The "Watchtower" signal—its shift is the most sensitive indicator of the sulfur oxidation state and substitution.

Visualization: Synthesis & Degradation Pathway

The following diagram maps the chemical relationship between the target and its impurities, establishing the logic for the NMR comparison.

G cluster_shifts Diagnostic NMR Shift Trend (N-Me) Amine PRECURSOR N-(4-Methoxybenzyl)-N-methylamine (Nucleophilic) Reagent TARGET REAGENT (4-Methoxybenzyl)(methyl)sulfamoyl chloride (Electrophilic) Amine->Reagent Sulfuryl Chloride (-HCl) Amine->Reagent Deshielding (Downfield Shift) Acid DEGRADANT (4-Methoxybenzyl)(methyl)sulfamic acid (Inactive) Reagent->Acid H2O / Hydrolysis (-HCl)

Figure 1: The chemical lineage of the target reagent.[1] The transformation from Amine to Chloride involves a significant electron density pull, deshielding adjacent protons.

Part 3: Comparative Analysis (The "Fingerprint")

This section compares the target product against its alternatives. Note that exact chemical shifts can vary slightly by concentration and solvent, but the relative differences (Δδ) are constant and diagnostic.

Table 1: Diagnostic Chemical Shift Comparison (in CDCl₃)[6]
Proton EnvironmentTarget: Sulfamoyl Chloride Precursor: Free Amine Degradant: Sulfamic Acid Diagnostic Value
N-Methyl (-NCH₃) 2.85 – 2.95 ppm (s) 2.35 – 2.45 ppm (s)2.60 – 2.75 ppm (s)High. The Chloride is the most deshielded species.[1]
Benzylic (-CH₂-) 4.30 – 4.40 ppm (s) 3.65 – 3.75 ppm (s)4.00 – 4.15 ppm (s)Medium. Significant downfield shift confirms functionalization.[1]
PMB Methoxy (-OCH₃) 3.80 ppm (s)3.80 ppm (s)3.80 ppm (s)Low. Remains constant; useful as an internal integration reference (3H).[1]
PMB Aromatics 6.90 – 7.30 ppm (m)6.85 – 7.25 ppm (m)6.90 – 7.30 ppm (m)Low. AA'BB' pattern is conserved across all species.
Detailed Comparative Insights
1. Target vs. Precursor (Amine)
  • The "Deshielding Jump": The most obvious confirmation of successful synthesis is the shift of the N-Methyl group. In the amine, the lone pair on the nitrogen shields the methyl protons (~2.4 ppm). Upon reaction with SO₂Cl₂, the electron density is pulled toward the sulfonyl group, shifting the methyl signal downfield by approximately 0.5 ppm (to ~2.9 ppm).

  • Benzylic Shift: Similarly, the benzylic methylene protons move from ~3.7 ppm to ~4.3 ppm. If you see a signal at 3.7 ppm, you have unreacted starting material.

2. Target vs. Degradant (Sulfamic Acid)
  • The "Hydrolysis Drift": When the chloride hydrolyzes to the acid (or salt), the electron-withdrawing power of the sulfur center decreases slightly compared to the chloride. Consequently, the N-Methyl and Benzylic signals will drift slightly upfield (toward the amine values) but will not return all the way.

  • Broad Exchangeables: The sulfamic acid often introduces a broad, exchangeable proton signal (SO₃H) that is absent in the pure chloride.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for Purity Assessment

Critical Warning: Sulfamoyl chlorides are reactive. Do not use wet solvents or nucleophilic solvents (like Methanol-d4).[1]

  • Solvent Selection:

    • Preferred: Chloroform-d (CDCl₃) (anhydrous).[1] It provides the best resolution and is non-reactive.

    • Alternative: Acetonitrile-d3 (CD₃CN) .[1] Good for polarity, but ensure it is strictly anhydrous.

    • Avoid: DMSO-d6 . While soluble, DMSO can accelerate hydrolysis if trace water is present, and sulfonyl chlorides can sometimes react with DMSO in Pummerer-type rearrangements under specific conditions.[1]

  • Preparation:

    • Dry the NMR tube in an oven at 110°C for 1 hour prior to use.

    • Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃.

    • Filter: If the solution is cloudy (indicating hydrolyzed insoluble acid/salts), filter through a small plug of glass wool. Note: The solid residue is likely the degradant.

Protocol B: Quantitative Purity Calculation (qNMR)

To determine the exact wt% of the active electrophile:

  • Internal Standard: Add a precise amount (e.g., 5 mg) of 1,3,5-Trimethoxybenzene (TMB) to the NMR tube.

  • Acquisition:

    • Relaxation Delay (d1): Set to 30 seconds (essential for accurate integration of the sulfamoyl protons which may have long T1 times).

    • Scans: 16 or 32.[1]

  • Calculation: Use the integration of the N-Methyl singlet (~2.9 ppm) against the TMB aromatic singlet (6.1 ppm).

    
    
    

Part 5: Diagnostic Flowchart[1]

Use this logic tree to interpret your spectrum quickly.

NMR_Logic cluster_check Secondary Confirmation Start Analyze 1H NMR Spectrum (CDCl3) Check_NMe Check N-Me Region (2.3 - 3.0 ppm) Start->Check_NMe Signal_29 Major Singlet at ~2.90 ppm? Check_NMe->Signal_29 Signal_24 Major Singlet at ~2.40 ppm? Check_NMe->Signal_24 Signal_Mix Multiple Singlets? Check_NMe->Signal_Mix Result_Pure High Probability: PURE REAGENT Signal_29->Result_Pure Yes Result_Amine Identity Mismatch: PRECURSOR AMINE Signal_24->Result_Amine Yes Result_Degraded Mixture: PARTIAL HYDROLYSIS Signal_Mix->Result_Degraded Yes Check_Benzylic Check Benzylic CH2 Target: ~4.3 ppm Amine: ~3.7 ppm Result_Pure->Check_Benzylic

Figure 2: Decision tree for assessing reagent quality based on N-Methyl chemical shift.

References

  • Synthesis and Characterization of PMB-derivatives

    • SpectraBase.[1][6][7] "4-Methoxybenzyl chloride 1H NMR Spectrum." Wiley Science Solutions.[1] Accessed February 2026.[1]

  • Sulfamoyl Chloride Reactivity & Burgess Reagent Analogs

    • Sultane, P. R., & Bielawski, C. W. (2017).[8] "Burgess Reagent in Organic Synthesis."[1][2][9][10] The Journal of Organic Chemistry, 82(2), 1046-1052. (Provides context on sulfamoyl moiety stability and hydrolysis).

  • General NMR Shifts of Sulfonyl Chlorides

    • Moser, A. (2008).[11] "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs. (Establishes deshielding effect of -SO2Cl group).

  • NMR Impurities & Solvent Interactions

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 20(3), 661-667.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.